Cyclopentamine hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Cyclopentaminhydrochlorid erfolgt in mehreren Schritten. Ein Verfahren umfasst die Reaktion von cis-1,4-Dichlor-2-buten mit Nitromethan in Gegenwart eines alkalischen Katalysators bei Temperaturen zwischen 25 und 80 Grad Celsius. Diese Reaktion erzeugt 4-Nitro-cyclopentyl-1-alkenyl, das anschließend reduziert wird, um Cyclopentamin zu erhalten .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung von Ausbeute und Reinheit bei gleichzeitiger Minimierung der Kosten. Der Prozess beinhaltet typischerweise die Verwendung leicht verfügbarer Rohstoffe und vermeidet komplexe Reaktionen wie die Diazotierung, die kostspielig und schwer zu handhaben sein können .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cyclopentaminhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können es in verschiedene Aminderivate umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Die Bedingungen variieren je nach Substituent, aber häufige Reagenzien umfassen Halogene und Alkylierungsmittel.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation Cyclopentanon-Derivate liefern, während Reduktion verschiedene Aminverbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Cyclopentamine hydrochloride has garnered interest in various scientific domains, particularly in pharmacology and medicinal chemistry. Its applications include:

1. Psychostimulant Research

- This compound is studied for its psychostimulant properties, which may influence neurotransmitter systems in the brain, particularly dopamine and norepinephrine. This mechanism is similar to that of other stimulants, suggesting potential uses in treating mood disorders and cognitive impairments .

2. Cognitive Enhancement

- The compound has been investigated for its potential to enhance cognitive functions, particularly in conditions like Attention Deficit Hyperactivity Disorder (ADHD). Studies indicate that cyclopentamine may improve attention and focus through its stimulant effects.

3. Antidepressant Properties

- Research has indicated that this compound may exhibit antidepressant-like effects due to its modulation of mood-regulating neurotransmitters. This aspect is crucial for developing new therapeutic strategies for depression.

4. Historical Use in Medicine

- Historically, cyclopentamine was used as an over-the-counter treatment for nasal congestion in Europe and Australia. However, it has been largely discontinued due to safety concerns and the availability of more effective alternatives like propylhexedrine .

The biological activity of this compound has been explored in several studies:

- Neurotransmitter Interaction Study : Findings suggest that cyclopentamine increases dopamine and norepinephrine levels in animal models, indicating its potential utility in treating mood disorders.

- Cognitive Function Improvement : Studies have shown that the compound can enhance cognitive performance, particularly beneficial for individuals with ADHD.

Case Studies and Research Findings

Several key studies have contributed to understanding the applications and effects of this compound:

| Study Focus | Findings |

|---|---|

| Neurotransmitter Interaction | Cyclopentamine significantly increased levels of dopamine and norepinephrine in animal models, suggesting antidepressant potential. |

| Cognitive Enhancement | Demonstrated improvements in attention and focus in ADHD models, highlighting its cognitive-enhancing properties. |

| Stereochemical Influence | Research indicates that the trans isomer of cyclopentamine exhibits greater biological activity than its cis counterpart, emphasizing the importance of stereochemistry in pharmacological effects. |

Wirkmechanismus

Cyclopentamine hydrochloride acts as a releasing agent for catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine. Its effects on norepinephrine and epinephrine mediate its decongestant properties, while its impact on all three neurotransmitters contributes to its stimulant effects. The compound interacts with alpha and beta-adrenergic receptors, influencing various physiological responses .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Formula : C₉H₁₉N·HCl

- Molecular Weight : 177.71 g/mol

- CAS Number: 538-02-3 (Note: Discrepancies exist; another CAS 3459-06-1 is cited in older literature )

- Melting Point : Conflicting reports: 198–201 °C (brown powder from BuOH ) vs. 114.5 °C .

- Detection Method : Colorimetric assay using copper dithiocarbamate, specific for secondary amines .

- Therapeutic Use : Nasal decongestant (95–105% potency in isotonic solutions) .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural similarities with cyclopentamine hydrochloride, differing in alkyl chain configuration, functional groups, or stereochemistry:

Key Differences in Pharmacological Activity

- Cyclopentamine HCl : The secondary amine and branched structure enhance its adrenergic activity, enabling vasoconstriction via α-receptor agonism .

- 1-Cyclopentylethanamine HCl : The primary amine lacks the methyl group critical for receptor binding, reducing adrenergic effects.

Analytical Differentiation in Mixtures

Cyclopentamine HCl is distinguished from other amines in pharmaceutical formulations:

- Pyrrobutamine phosphate (antihistamine): Detected via bromcresol purple dye complex (tertiary amine) .

- Methapyrilene HCl (antihistamine): Quantified by UV spectrophotometry (aromatic chromophore) .

Limitations and Discrepancies

- Melting Point Conflict : Discrepant values (114.5 °C vs. 198–201 °C) may reflect polymorphic forms or impurities .

Biologische Aktivität

Cyclopentamine hydrochloride (CP HCl) is a sympathomimetic amine that has garnered interest due to its biological activity, particularly its effects on the sympathetic nervous system. This article explores the compound's mechanisms of action, pharmacological effects, and relevant research findings.

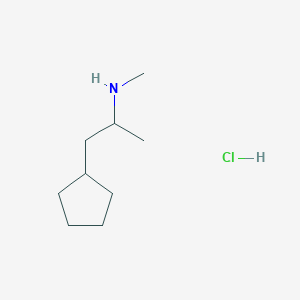

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring with an amine group and a hydrochloride salt, which enhances its solubility in water. Its chemical structure contributes to its biological activity, primarily by mimicking the effects of norepinephrine, a key neurotransmitter in the sympathetic nervous system. The structural formula can be represented as follows:

CP HCl acts primarily by increasing the release of norepinephrine from nerve endings. This mechanism leads to various physiological effects:

- Vasoconstriction : Increased blood pressure due to narrowing of blood vessels.

- Bronchodilation : Relaxation of bronchial muscles, facilitating easier breathing.

- Increased heart rate : Stimulation of cardiac output.

The drug was initially developed in the 1940s as a nasal decongestant but has since been discontinued for this purpose in favor of safer alternatives. However, it remains relevant in scientific research for studying sympathomimetics and their effects on the nervous system.

Sympathomimetic Activity

Research indicates that CP HCl exhibits significant sympathomimetic activity, influencing both alpha and beta adrenergic receptors. Studies have shown that it can effectively block isoproterenol-induced inhibition in isolated rabbit ileum preparations, suggesting a complex interaction with adrenergic receptors .

Case Studies and Research Findings

- In Vitro Studies : In various studies involving isolated tissues, CP HCl demonstrated a capacity to modulate responses mediated by adrenergic receptors, indicating its potential utility in pharmacological research .

- Bioequivalence Testing : A study involving bioequivalence testing highlighted the importance of understanding the pharmacokinetic profiles of CP HCl when compared to other sympathomimetics like ephedrine sulfate. This research emphasized the need for rigorous testing methods to ensure consistent therapeutic outcomes .

- Corrosion Inhibition Studies : Interestingly, CP HCl has also been investigated for its potential as a corrosion inhibitor in steel surfaces, showcasing its versatility beyond traditional pharmacological applications .

Data Tables

The following table summarizes key pharmacological properties and effects observed in studies involving this compound:

| Property | Observation |

|---|---|

| Chemical Formula | C₅H₁₀N·HCl |

| Sympathomimetic Activity | Increases norepinephrine release |

| Vasoconstriction | Significant increase in blood pressure |

| Bronchodilation | Facilitates easier breathing |

| Heart Rate | Increases cardiac output |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Cyclopentamine hydrochloride, and how can researchers optimize yield and purity?

this compound is synthesized via hydrolysis of ethyl p-cyclohexyloxybenzoate with 10% sodium hydroxide, followed by acidification with hydrochloric acid. The precipitate (p-cyclohexyloxybenzoic acid) is filtered, washed, and dried. Yield optimization requires precise control of reaction time (e.g., 3 hours for hydrolysis) and temperature. Purity is confirmed by melting point analysis (198–201°C) and structural characterization using NMR . Researchers should monitor intermediate steps (e.g., alkaline hydrolysis efficiency) and employ recrystallization from BuOH to reduce impurities .

Q. What are the fundamental physicochemical properties of this compound, and how are they validated?

Key properties include:

- Molecular formula: C₁₁H₁₅N·HCl

- Molecular weight: 177.71 g/mol

- CAS registry: 538-02-3

- Melting point: 198–201°C . Validation involves comparative analysis against reference standards (e.g., NMR δH: 1.53 ppm (6H, m), 1.89 ppm (2H, m); δC: 23.45, 30.46, 52.05 ppm) and chromatographic methods (HPLC/GC-MS) to confirm identity and purity .

Q. How is this compound applied in preclinical or clinical formulations?

It is formulated as a nasal decongestant in isotonic solutions (95–105% labeled potency) to reduce mucosal congestion via vasoconstriction. Researchers must ensure stability by optimizing excipients (e.g., buffering agents) and validating sterility for nasal administration .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound, particularly regarding its vasoconstrictive efficacy?

Discrepancies in efficacy data may arise from variations in receptor binding assays (e.g., α-adrenergic vs. β-adrenergic receptor affinity) or differences in animal models. To address this:

- Conduct dose-response studies across multiple models (e.g., in vitro isolated tissue assays vs. in vivo blood pressure measurements).

- Use standardized protocols for agonist/antagonist comparisons and validate results with knockout models or selective receptor blockers .

Q. What advanced analytical techniques are critical for characterizing this compound impurities, and how are they quantified?

Impurity profiling requires:

- NMR spectroscopy : Detects structural analogs (e.g., desmethyl derivatives) via shifts in methyl group signals (δH 1.53 ppm) .

- Mass spectrometry (HRMS) : Identifies trace contaminants (e.g., residual solvents or byproducts) with ppm-level sensitivity.

- HPLC-DAD/ELSD : Quantifies impurities using reference standards and gradient elution protocols. For example, a 15% impurity threshold is acceptable in preliminary syntheses .

Q. What regulatory considerations apply to this compound in anti-doping research?

Cyclopentamine is listed under the World Anti-Doping Agency’s prohibited substances due to its stimulant properties. Researchers must:

- Validate detection methods (e.g., LC-MS/MS) for urinary metabolites.

- Study its pharmacokinetics (e.g., half-life, clearance) to differentiate therapeutic use from abuse.

- Reference anti-doping regulations (e.g., WADA Article 4.2.2) when designing studies .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

Molecular docking simulations (e.g., using α₁-adrenergic receptor structures) predict binding affinities and guide mutagenesis studies. Researchers should:

- Compare Cyclopentamine’s interaction residues with known agonists (e.g., phenylephrine).

- Validate predictions with functional assays (e.g., cAMP inhibition in transfected cells) .

Q. Methodological Guidelines

- Experimental Design : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure hypotheses, e.g., "In murine models (P), how does Cyclopentamine (I) compare to phenylephrine (C) in reducing nasal vascular permeability (O)?" .

- Data Analysis : Apply statistical tools (ANOVA, t-tests) to compare efficacy across groups. Visualize dose-response curves with 95% confidence intervals .

- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including detailed synthesis protocols and raw spectral data in supplementary materials .

Eigenschaften

IUPAC Name |

1-cyclopentyl-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(10-2)7-9-5-3-4-6-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZPRABQSGUFBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923189 | |

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-02-3 | |

| Record name | Cyclopentaneethanamine, N,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F551446KF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.